Luteolin-4'-glucoside

Overview

Description

Synthesis Analysis

An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents . Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides . The glycosylation reactions were conducted in 1/15 M Na2HPO4/KH2PO4 buffer (pH 6.47) containing 2% (w/v) harvested wet cells, 20% (w/v) sucrose, 970 μM luteolin and 20% (v/v) dimethyl sulfoxide (DMSO) .Molecular Structure Analysis

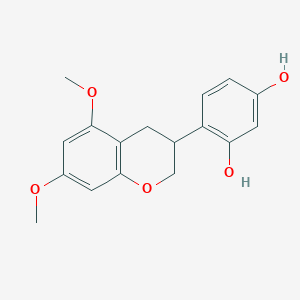

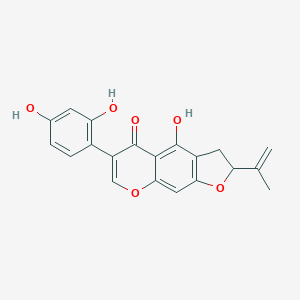

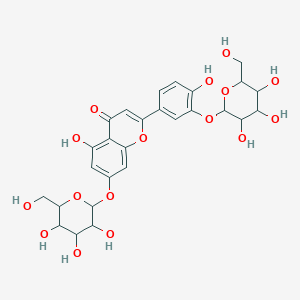

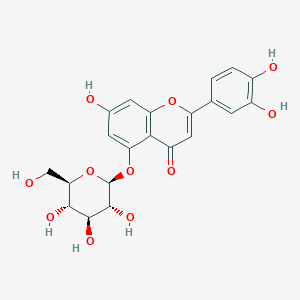

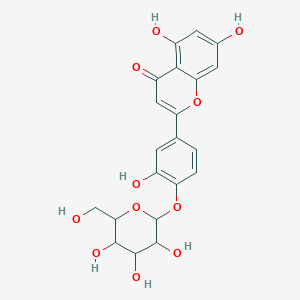

The synthesized luteolin glucoside was identified as luteolin-4′- O -α-D-glucopyranoside with a glucose molecule linked to the C-4′ position on the B-ring of luteolin via an α-glucosidic bond .Chemical Reactions Analysis

Glycosylation positions were located at the C-7, C-3′ or C4′ hydroxyl groups of flavonoids and C-5 hydroxyl group of anthraquinones . The addition of DMSO greatly promoted the solubility of luteolin and further regulated the formation of the main products from five luteolin glycosides to luteolin 7- O -β-glucoside .Physical And Chemical Properties Analysis

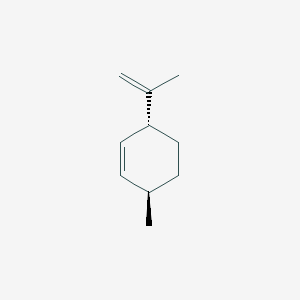

Luteolin shows hydroxyl groups on 3′,4′,5′,7′ carbons . This chemical configuration, together with the presence of a 2-3 carbon double bond, has been shown to be responsible for its biochemical and biological properties as having anti-oxidant activity .Scientific Research Applications

- Luteolin-4’-glucoside exhibits potent antioxidant properties. It scavenges free radicals, protecting cells and tissues from oxidative damage. This activity contributes to overall health and may help prevent chronic diseases .

- Inflammation is a key factor in various diseases. Luteolin-4’-glucoside modulates inflammatory pathways, reducing inflammation and potentially mitigating conditions like asthma, cardiovascular diseases, and neurodegenerative disorders .

- Luteolin-4’-glucoside shows promise in cancer prevention and treatment. It inhibits tumor growth, induces apoptosis (programmed cell death), and suppresses angiogenesis (formation of new blood vessels in tumors). Studies have explored its efficacy against lung cancer, hepatocellular carcinoma, colorectal cancer, and pancreatic cancer .

- Research suggests that luteolin-4’-glucoside protects the heart by reducing oxidative stress, inflammation, and thrombosis. It may contribute to cardiovascular health and prevent myocardial infarction .

- Luteolin-4’-glucoside has neuroprotective properties, potentially benefiting individuals with Alzheimer’s disease and Parkinson’s disease. It modulates neuronal signaling, reduces oxidative damage, and supports brain health .

- Hyperuricemia is associated with gout. Luteolin-4’-glucoside, along with its aglycone form, has been studied for its ability to resist hyperuricemia and acute gouty arthritis in animal models .

Antioxidant Activity

Anti-Inflammatory Effects

Anticancer Potential

Cardioprotective Effects

Neuroprotection

Anti-Hyperuricemic Activity

Mechanism of Action

- One of its key targets is NF-κB (nuclear factor kappa B) , a transcription factor involved in inflammation and immune responses .

- Additionally, it interacts with enzymes such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) , which play roles in inflammation and oxidative stress .

- It suppresses the phosphorylation of p38 MAPK , JNK , and ERK , leading to reduced NF-κB nuclear translocation and subsequent inflammation .

- By inhibiting COX-2 and iNOS expression, it decreases the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) .

- Luteolin-4’-glucoside affects several pathways:

- Anti-inflammatory pathway : By downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6), it mitigates inflammation .

- Anticancer pathway : It directly inhibits tumor cell growth, induces apoptosis, and regulates angiogenesis .

- Antioxidant pathway : Luteolin-4’-glucoside scavenges free radicals, protecting cells from oxidative damage .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Future Directions

Luteolin has shown in several research studies a range of pharmacological properties; anti-inflammatory, antioxidant, neuroprotective, and analgesic . The data reviewed strongly support luteolin’s promising benefits in pain management and raise the need for further clinical trials that can establish its role in clinical practice .

properties

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNXUSWGOJMEFO-MKJMBMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Luteolin-4'-glucoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.